molecular formula C15H19N3O3S B2378565 1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2194901-72-7

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2378565
CAS No.: 2194901-72-7
M. Wt: 321.4
InChI Key: KWWPVCHOVQDPQS-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrrolidine ring, and a piperazine-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Paal-Knorr synthesis or the Gewald reaction . The pyrrolidine ring can be constructed from cyclic or acyclic precursors, often involving cyclization reactions . The final step involves the formation of the piperazine-2,3-dione moiety, which can be achieved through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the pyrrolidine and piperazine-2,3-dione moieties can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

1-ethyl-4-(3-thiophen-3-ylpyrrolidine-1-carbonyl)piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-16-6-7-18(14(20)13(16)19)15(21)17-5-3-11(9-17)12-4-8-22-10-12/h4,8,10-11H,2-3,5-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWPVCHOVQDPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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